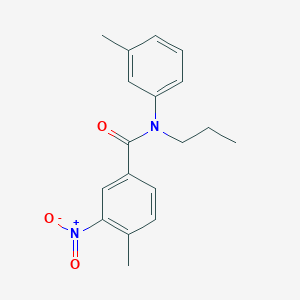
4-methyl-N-(3-methylphenyl)-3-nitro-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(3-methylphenyl)-3-nitro-N-propylbenzamide is an organic compound with the molecular formula C15H14N2O3. This compound is characterized by the presence of a benzamide core substituted with methyl, nitro, and propyl groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-methylphenyl)-3-nitro-N-propylbenzamide typically involves the nitration of a benzamide precursor followed by alkylation and acylation reactions. The nitration process introduces the nitro group into the benzamide ring, while the alkylation and acylation steps add the methyl and propyl groups, respectively. Common reagents used in these reactions include nitric acid, sulfuric acid, and alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. These systems allow for precise control of temperature, pressure, and reaction time, resulting in higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N-(3-methylphenyl)-3-nitro-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzamides.
Applications De Recherche Scientifique
4-methyl-N-(3-methylphenyl)-3-nitro-N-propylbenzamide is utilized in various scientific research fields, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-methyl-N-(3-methylphenyl)-3-nitro-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylaniline: An aniline derivative with similar structural features but different functional groups.
Thiazole derivatives: Compounds containing a thiazole ring, which exhibit diverse biological activities.
Uniqueness
4-methyl-N-(3-methylphenyl)-3-nitro-N-propylbenzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H20N2O3 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
4-methyl-N-(3-methylphenyl)-3-nitro-N-propylbenzamide |
InChI |
InChI=1S/C18H20N2O3/c1-4-10-19(16-7-5-6-13(2)11-16)18(21)15-9-8-14(3)17(12-15)20(22)23/h5-9,11-12H,4,10H2,1-3H3 |
Clé InChI |
MNWUWDOQHPPNCS-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C1=CC=CC(=C1)C)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


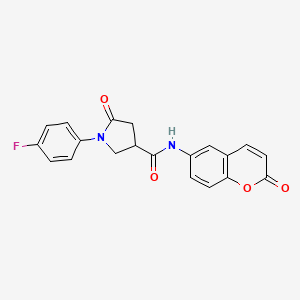
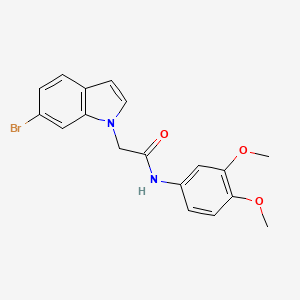
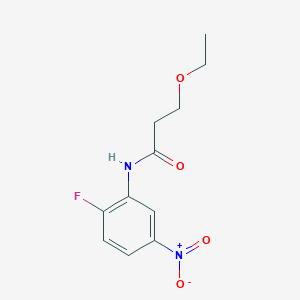
![ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate](/img/structure/B14937524.png)
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14937525.png)
![4-(4-methoxyphenyl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B14937544.png)
![N-(3-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14937549.png)
![N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B14937551.png)
![methyl N-({[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetyl)-L-methioninate](/img/structure/B14937559.png)
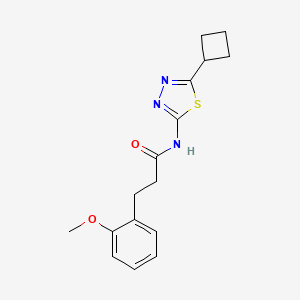
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B14937574.png)
![N-[2-(4-hydroxyphenyl)ethyl]-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B14937576.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B14937582.png)
![N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-leucine](/img/structure/B14937589.png)
